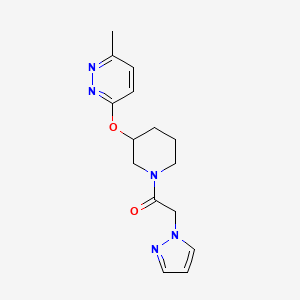
(1-Cyanocyclopropyl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Cyanocyclopropyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2138430-04-1 . It has a molecular weight of 163.17 .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H6FNO2S . It has a complexity of 277, a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 163.17 . Other physical and chemical properties such as boiling point, melting point, density, and NMR spectrum are not available in the retrieved information.Scientific Research Applications
Enzyme Inhibition and Reaction Rate Studies
- Methanesulfonyl fluoride is an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase. It reacts with the enzyme to produce a methanesulfonyl enzyme derivative, influencing the basic group of the esteratic site. This impact on acetylcholinesterase activity was studied in depth by Kitz and Wilson (1963) in their research (Kitz & Wilson, 1963).
Reaction Dynamics with Fluoride
- Greenspan and Wilson (1970) investigated the effect of fluoride on the reactions of methanesulfonates with acetylcholinesterase, finding that fluoride inhibits sulfonylation but does not affect desulfonylation. This study contributes to understanding the complex interactions of fluoride ions in biochemical processes (Greenspan & Wilson, 1970).
Fluorination of Substituted Methanols
- Makino and Yoshioka (1987) explored the use of methanesulfonyl fluoride and cesium fluoride for selective fluorination of various benzyl alcohols via nucleophilic substitution. Their findings have implications for the synthesis of specific fluorinated compounds (Makino & Yoshioka, 1987).
Influence on Cholinesterase Activity Detection
- Stojan and Pavlič (1994) focused on the effect of methanesulfonyl fluoride on the detection reaction for determining cholinesterase activity, providing insights into its role in biochemical assays (Stojan & Pavlič, 1994).
Catalytic Role in Esterification Processes
- Brinchi, Germani, and Savelli (2003) demonstrated the use of ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate, including fluoride ions, in the esterification of carboxylic acids with alkyl halides. This highlights a novel application in green chemistry (Brinchi, Germani, & Savelli, 2003).
Synthesis of o-Quinodimethanes
- Shirakawa and Sano (2014) researched the reaction of 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates with potassium fluoride, yielding o-quinodimethanes which are significant for [4+2] cycloadducts synthesis. This research adds to the field of organic synthesis and reaction mechanisms (Shirakawa & Sano, 2014).
Safety and Hazards
properties
IUPAC Name |
(1-cyanocyclopropyl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNATKZSDLDCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)
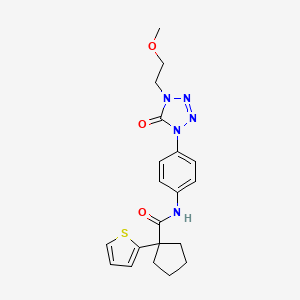
![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)
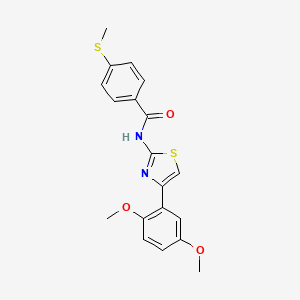
![6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2556489.png)
![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)
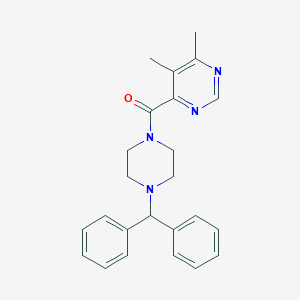
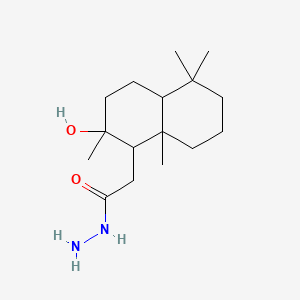
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)
![Tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate](/img/structure/B2556496.png)
